![molecular formula C14H26N2O2 B2657842 tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate CAS No. 2241139-39-7](/img/structure/B2657842.png)
tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate
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Overview
Description
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is a chemical compound that has been the subject of scientific research in recent years. It is a spirocyclic carbamate derivative that has shown potential in various areas of research, including medicinal chemistry, drug discovery, and chemical biology. In
Mechanism of Action
The mechanism of action of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the regulation of various physiological processes.
Biochemical and Physiological Effects
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cognitive function in animal models of cognitive impairment.
Advantages and Limitations for Lab Experiments
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. It has also been shown to be stable under a variety of conditions, making it suitable for use in various assays and experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate. One area of research is the development of analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, this compound could be used as a chemical tool to study the function of certain proteins in cells. Finally, the potential use of this compound as a diagnostic tool for the detection of certain diseases warrants further investigation.
Conclusion
In conclusion, tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is a spirocyclic carbamate derivative that has shown potential in various areas of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a chemical probe to study the function of certain proteins in cells. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various areas of research.
Synthesis Methods
The synthesis of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has been reported in the literature. One of the methods involves the reaction of 5-aminospiro[3.4]octan-6-ol with tert-butyl chloroformate in the presence of triethylamine. The resulting tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is obtained in good yield and high purity.
Scientific Research Applications
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has shown potential in various areas of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a chemical probe to study the function of certain proteins in cells.
properties
IUPAC Name |
tert-butyl N-[(8-aminospiro[3.4]octan-7-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-10-5-8-14(11(10)15)6-4-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRALYIIKQUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(C1N)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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